Fmoc-Gln(Trt)-OPfp
Description
Evolution of Activated Esters in Peptide Chemistry
The core challenge in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This condensation reaction does not occur spontaneously and requires the "activation" of the carboxyl group by introducing an electron-withdrawing substituent, which transforms the hydroxyl into a better leaving group. iris-biotech.de
Early methods, such as the use of acid chlorides, were often too harsh, leading to side reactions and loss of chiral integrity (racemization). iris-biotech.de The breakthrough came with the introduction of coupling reagents, most notably carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which could activate carboxylic acids in situ. iris-biotech.debachem.comuni-kiel.de However, even these methods could lead to side reactions and racemization.
This led to the development of the "active ester" principle, where a well-defined, reactive, yet stable intermediate is prepared and purified before its use in the coupling step. nih.govgoogle.com This approach offered the advantage of cleaner reactions by avoiding direct contact between the growing peptide chain and the activating reagent. nih.gov The reactivity of these esters has been progressively refined over decades, as summarized in the table below.
| Era | Activating Group/Ester Type | Key Characteristics |
| 1950s-1960s | p-Nitrophenyl (ONp) Esters | Among the first widely used active esters; reaction rates were often slow, requiring long coupling times. |
| 1960s-1970s | N-Hydroxysuccinimide (OSu/NHS) Esters | More reactive than ONp esters and widely adopted; still susceptible to hydrolysis. wikipedia.org |
| 1970s-1980s | 1-Hydroxybenzotriazole (B26582) (OBt) Esters | Formed in situ using DCC/HOBt; highly reactive and effective at suppressing racemization. bachem.comuni-kiel.de |
| 1980s-Present | Pentafluorophenyl (OPfp) Esters | Highly reactive, crystalline, and stable esters with reduced susceptibility to hydrolysis, suitable for pre-synthesis preparation and purification. bachem.comwikipedia.org |
Significance of Pentafluorophenyl (OPfp) Esters in Fmoc Strategy
Pentafluorophenyl (OPfp) esters have emerged as particularly valuable tools within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). rsc.org The Fmoc strategy relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed with a mild base, while permanent side-chain protecting groups are cleaved at the end of the synthesis with strong acid. nih.gov The properties of OPfp esters are exceptionally well-suited to this methodology.
The high reactivity of OPfp esters stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the pentafluorophenoxide an excellent leaving group. nih.gov This allows for rapid acylation of the free amino group of the resin-bound peptide chain.
Key advantages of using Fmoc-amino acid-OPfp esters include:
High Reactivity and Efficiency: They facilitate fast coupling reactions, which is crucial for the efficiency of automated SPPS. bachem.comnih.gov
Stability and Purity: Unlike many activated intermediates that must be generated in situ, OPfp esters are often stable, crystalline solids. bachem.comgoogle.com This allows them to be prepared in advance, purified to a high degree, and stored, ensuring that a well-defined, pure reagent is used for coupling. bachem.com
Reduced Side Reactions: By using a pre-activated ester, the need for a separate coupling reagent (like DCC or TBTU) and an additive (like HOBt) during the coupling step is eliminated. peptide.com This avoids the formation of by-products (e.g., dicyclohexylurea from DCC) and potential side reactions associated with the coupling reagents themselves. bachem.comnih.gov
Lower Hydrolysis Rates: OPfp esters are less susceptible to spontaneous hydrolysis during coupling reactions compared to other active esters, which is beneficial for reactions run in polar solvents like DMF. wikipedia.org
These characteristics make Fmoc-amino acid OPfp esters reliable and robust building blocks for constructing peptide sequences, contributing to higher purity of the crude peptide product. rsc.org
Role of Fmoc-Gln(Trt)-OPfp in Modern Peptide Synthesis Paradigms
The specific compound this compound is a highly specialized building block designed to overcome challenges associated with the incorporation of the amino acid glutamine (Gln) into peptide sequences, particularly within "difficult" or aggregation-prone sequences. researchgate.netfrontiersin.org Its structure is a synergistic combination of three key chemical moieties, each serving a distinct and critical function.
| Component | Chemical Name | Function |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Provides temporary, base-labile protection of the α-amino group, forming the core of the Fmoc-SPPS strategy. luxembourg-bio.comwpmucdn.com |
| Gln(Trt) | Glutamine (side-chain protected with Trityl) | The trityl (Trt) group protects the side-chain amide of glutamine, preventing dehydration to a nitrile during activation and improving the solubility of the derivative. advancedchemtech.com |
| OPfp | Pentafluorophenyl Ester | Serves as a pre-activated leaving group on the α-carboxyl group, enabling rapid, efficient, and clean coupling without in situ activating agents. bachem.compeptide.com |
The incorporation of glutamine can be problematic in SPPS. During the in situ activation of the carboxyl group of Fmoc-Gln-OH, particularly with carbodiimide (B86325) reagents, the unprotected side-chain amide can undergo an irreversible dehydration reaction to form a nitrile. advancedchemtech.com To prevent this, the side chain is protected with the acid-labile trityl (Trt) group. advancedchemtech.com The use of Fmoc-Gln(Trt)-OH improves the reliability of glutamine incorporation significantly. advancedchemtech.com
By further converting this protected amino acid to its pentafluorophenyl ester, this compound, the process is further optimized. This pre-activated derivative does not require any additional coupling reagents at the point of use, completely circumventing the conditions that could lead to side-chain dehydration. peptide.comalfa-chemistry.com The result is a building block that couples with high efficiency and minimal side-product formation. rsc.org This is especially advantageous in the synthesis of long or "difficult" peptides, where aggregation can hinder coupling efficiency. researchgate.netfrontiersin.org The high reactivity of the OPfp ester helps to drive the coupling reaction to completion even in sterically hindered or aggregated environments. researchgate.net Therefore, this compound is a key reagent for ensuring the fidelity and success of synthesizing complex glutamine-containing peptides. nih.gov
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H33F5N2O5/c46-37-38(47)40(49)42(41(50)39(37)48)57-43(54)35(51-44(55)56-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-36(53)52-45(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,51,55)(H,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYKAAWLZTVISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33F5N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694216 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-65-9 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving Fmoc Gln Trt Opfp
Preparation Routes for Fmoc-Gln(Trt)-OPfp Precursor
The synthesis of this compound begins with its corresponding carboxylic acid, Nα-Fmoc-Nγ-trityl-L-glutamine, commonly known as Fmoc-Gln(Trt)-OH. This precursor is a stable, well-characterized compound used extensively in peptide chemistry, notable for its enhanced solubility in standard organic solvents compared to its non-tritylated counterpart, Fmoc-Gln-OH. medchemexpress.comadvancedchemtech.com The conversion of this acid to the active ester is a critical step that enables its subsequent use in peptide coupling reactions.
Fmoc-Gln(Trt)-OH serves as the direct starting material for producing the pentafluorophenyl ester. medchemexpress.com The presence of the bulky trityl (Trt) group on the side-chain amide of glutamine is crucial, as it prevents potential side reactions, such as dehydration to a nitrile, which can occur during the carboxyl group activation step, especially when using carbodiimide (B86325) reagents. advancedchemtech.com The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides acid-stable, base-labile protection essential for the iterative nature of solid-phase peptide synthesis (SPPS).
The transformation of the carboxylic acid group of Fmoc-Gln(Trt)-OH into a pentafluorophenyl ester is achieved through several established esterification methods. These techniques are designed to be high-yielding while minimizing side reactions like racemization.
One of the most common conventional methods involves the use of a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to facilitate the condensation reaction between Fmoc-Gln(Trt)-OH and pentafluorophenol (B44920) (PFP-OH). rsc.orgbachem.com
Another efficient procedure utilizes pentafluorophenyl trifluoroacetate (B77799) (PFP-O-TFA). This reagent allows for the direct and rapid formation of the OPfp ester from the Fmoc-amino acid, often resulting in high yields and purity. researchgate.net More recently, novel electrochemical approaches have been developed that enable the coupling of carboxylic acids with pentafluorophenol without the need for external dehydrating agents, proceeding through an oxyl-radical-promoted nucleophilic aromatic substitution mechanism. rsc.org
The resulting this compound is a stable, often crystalline solid that can be purified and stored, making it a convenient "pre-activated" building block for automated peptide synthesis. bachem.com
Table 1: Selected Esterification Methods for Fmoc-Amino Acids
| Method | Key Reagents | Typical Solvent | Advantages |
|---|---|---|---|
| Carbodiimide Condensation | Fmoc-AA-OH, PFP-OH, DCC or DIC | Dichloromethane (DCM), Ethyl Acetate | Well-established, widely used |
| PFP Trifluoroacetate | Fmoc-AA-OH, PFP-O-TFA | Dimethylformamide (DMF), Pyridine | High yields, simple purification researchgate.net |
| Electrochemical Synthesis | Fmoc-AA-OH, PFP-OH | Acetonitrile | Avoids exogenous dehydrating agents rsc.org |
Advanced Activation Mechanisms of the Pentafluorophenyl Ester Group
The high reactivity of this compound is central to its effectiveness as an acylating agent in peptide synthesis. The pentafluorophenyl group is not merely a protecting group but an activating group that renders the carbonyl carbon highly susceptible to nucleophilic attack.
Pentafluorophenyl esters are classified as "active esters" due to the strong electron-withdrawing inductive effect of the five fluorine atoms on the aromatic ring. This effect significantly increases the electrophilicity of the ester's carbonyl carbon. Consequently, the carbonyl carbon is more readily attacked by the nucleophilic nitrogen of a free amino group from another amino acid or the growing peptide chain. nih.gov
The reaction proceeds via a nucleophilic acyl substitution mechanism. The incoming amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the formation of a stable amide (peptide) bond and the release of pentafluorophenol as a leaving group. luxembourg-bio.com The pentafluorophenoxide anion is an excellent leaving group due to the stabilization of its negative charge by the electron-withdrawing fluorine atoms, which drives the reaction to completion under mild conditions. nih.gov
The use of pre-formed Fmoc-amino acid pentafluorophenyl esters provides the advantage of rapid coupling reactions. nih.gov Kinetic studies have demonstrated the superior reactivity of OPfp esters compared to other active esters used in peptide synthesis. The high rate of the desired amide bond formation is crucial for minimizing potential side reactions, such as racemization of the chiral center, which is more likely to occur during slower coupling processes. bachem.comhighfine.com
A comparative kinetic analysis shows that the relative rate of coupling for pentafluorophenyl esters (OPfp) is significantly higher than that for pentachlorophenyl (OPcp) or nitrophenyl (ONp) esters.
Table 2: Relative Coupling Rates of Various Active Esters
| Active Ester | Abbreviation | Relative Coupling Rate |
|---|---|---|
| Pentafluorophenyl Ester | OPfp | 111 |
| Pentachlorophenyl Ester | OPcp | 3.4 |
| p-Nitrophenyl Ester | ONp | 1 |
Data sourced from kinetic studies comparing ester reactivity. highfine.com
This rapid acylation makes this compound particularly valuable for efficient peptide assembly, especially in automated solid-phase peptide synthesis (SPPS). bachem.comnih.gov
Solvent Systems and Reaction Conditions Optimization for this compound Utilization
The successful application of this compound in SPPS depends on the optimization of reaction conditions, including the choice of solvent and the use of additives.
The standard solvent for Fmoc-based SPPS is Dimethylformamide (DMF), as it provides excellent solvation for both the protected peptide chain on the resin and the incoming this compound. oup.comuci.edu Reactions should be conducted using minimal solvent volumes to maintain high reagent concentrations, which helps drive the coupling reaction to completion. oup.com
While OPfp esters are highly reactive and can be used without additional coupling reagents, additives are sometimes employed to further enhance efficiency and prevent side reactions. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to facilitate facile amide bond coupling when using Fmoc-amino acid pentafluorophenyl esters. nih.gov The use of HOBt can help suppress side reactions and ensure complete coupling, particularly for sterically hindered amino acids or during the synthesis of long or "difficult" peptide sequences. oup.comnih.gov
The coupling reactions are typically carried out at ambient temperature. The use of a weak, non-nucleophilic base is sometimes required with other coupling methods, but with pre-activated OPfp esters, the primary goal is to ensure the N-terminal amine of the peptide-resin is in its free base form following the Fmoc-deprotection step (typically done with piperidine (B6355638) in DMF). luxembourg-bio.comoup.com
Table 3: Common Compounds Mentioned
| Compound Name | Abbreviation | Role/Type |
|---|---|---|
| Nα-Fmoc-Nγ-Trityl-L-Glutamine Pentafluorophenyl Ester | This compound | Activated Amino Acid |
| Nα-Fmoc-Nγ-Trityl-L-Glutamine | Fmoc-Gln(Trt)-OH | Precursor Amino Acid |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Nα-Protecting Group |
| Trityl | Trt | Side-Chain Protecting Group |
| Pentafluorophenyl | Pfp | Activating Group |
| Dimethylformamide | DMF | Solvent |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dehydrating/Coupling Agent |
| Diisopropylcarbodiimide | DIC | Dehydrating/Coupling Agent |
| 1-Hydroxybenzotriazole | HOBt | Coupling Additive |
| Pentafluorophenol | PFP-OH | Reagent |
| Pentafluorophenyl trifluoroacetate | PFP-O-TFA | Esterification Reagent |
Applications of Fmoc Gln Trt Opfp in Solid Phase Peptide Synthesis Spps
Integration within Fmoc/tBu Orthogonal Protecting Group Strategy
The Fmoc/tBu strategy is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), relying on the orthogonal removal of protecting groups. The Fmoc group on the α-amino terminus is removed under mild basic conditions (typically piperidine), while acid-labile groups, such as tert-butyl (tBu) or trityl (Trt) on amino acid side chains, are removed under acidic conditions (e.g., trifluoroacetic acid, TFA) during the final cleavage step peptide.comcsic.esbeilstein-journals.orgthieme-connect.de. Fmoc-Gln(Trt)-OPfp seamlessly integrates into this strategy. The Fmoc group ensures that the α-amino group is protected during coupling and can be selectively deprotected for the next amino acid addition. Concurrently, the Trt group on the glutamine side chain remains intact during Fmoc deprotection, preventing unwanted side reactions. This orthogonality allows for precise control over the synthesis process, enabling the sequential addition of amino acids without premature deprotection or side-chain modification peptide.comcsic.escollectionscanada.gc.ca.
Efficiency in Amide Bond Formation via Activated Ester Coupling
This compound utilizes a pentafluorophenyl (OPfp) ester as its activated carboxyl group. OPfp esters are a class of pre-formed active esters known for their high reactivity and efficiency in forming amide bonds during peptide coupling acs.orghighfine.compeptide2.comthieme-connect.dechemistrycongresses.ch.
Activated esters, like the OPfp ester in this compound, offer distinct advantages over in situ activation methods (e.g., using carbodiimides like DCC or HBTU) in SPPS. Pre-formed activated esters, such as OPfp esters, are generally more stable and can be isolated and purified, ensuring a high-quality building block peptide2.comthieme-connect.debachem.comresearchgate.net. Their high reactivity allows for rapid coupling reactions, which is crucial for efficient peptide synthesis, especially in automated systems highfine.compeptide2.com. Kinetic studies indicate that OPfp esters exhibit significantly faster coupling rates compared to other activated esters like pentachlorophenyl (OPcp) or p-nitrophenyl (ONp) esters, contributing to reduced reaction times and potentially fewer side reactions highfine.com. Furthermore, the use of pre-formed activated esters can reduce the risk of racemization, a common issue with in situ activation methods, particularly for sensitive amino acids thieme-connect.depeptide2.comthieme-connect.debachem.com.
Mitigation of Glutamine-Related Side Reactions in SPPS
Glutamine, with its amide side chain, is prone to several side reactions during peptide synthesis, including dehydration to a nitrile and cyclization to pyroglutamate (B8496135). The incorporation of the trityl (Trt) protecting group on the glutamine side chain in this compound is specifically designed to prevent these issues.
The amide side chain of glutamine can undergo dehydration, particularly under activating conditions, leading to the formation of a nitrile group. This side reaction can result in the incorporation of a deamidated glutamine residue or a glutaronitrile (B146979) derivative into the peptide chain, compromising its integrity and purity collectionscanada.gc.caadvancedchemtech.com. The trityl (Trt) group, by sterically hindering and electronically stabilizing the glutamine side chain's amide nitrogen, effectively protects it from the dehydrating effects of coupling reagents collectionscanada.gc.caadvancedchemtech.com. This protection ensures that the glutamine side chain remains in its intended amide form throughout the synthesis process.
Pyroglutamate formation is a common side reaction, especially when glutamine or glutamate (B1630785) residues are located at the N-terminus of a peptide or peptide fragment. This cyclization typically occurs under acidic conditions or prolonged exposure to basic conditions, leading to a truncated or modified peptide sequence csic.escollectionscanada.gc.canih.govthermofisher.com. The trityl (Trt) protecting group on the glutamine side chain in this compound plays a crucial role in suppressing pyroglutamate formation. By protecting the amide nitrogen, the Trt group prevents the intramolecular cyclization that leads to the formation of the pyroglutamate ring csic.escollectionscanada.gc.cathermofisher.com. This protection is vital for synthesizing peptides where the N-terminus is glutamine or where glutamine is positioned near the N-terminus, ensuring the correct peptide sequence is maintained.
Applications of Fmoc Gln Trt Opfp in Solution Phase Peptide Synthesis Lpps
High-Speed Solution Synthesis Methodologies
Liquid-Phase Peptide Synthesis (LPPS), also referred to as solution-phase synthesis, offers a homogeneous reaction environment that can lead to faster and more efficient coupling reactions compared to solid-phase techniques. acs.org The use of pre-activated esters like Fmoc-Gln(Trt)-OPfp is integral to accelerating this process.
The pentafluorophenyl (Pfp) ester is a highly reactive "active ester." This pre-activation allows for direct and rapid amide bond formation upon reaction with the free N-terminal amine of a growing peptide chain in solution, often without the need for additional in-situ coupling reagents. google.comgoogle.com This simplifies the reaction protocol and can significantly shorten the synthesis cycle for each amino acid addition. Research has demonstrated that peptide bond formation using such activated esters can occur in minutes with high efficiency and minimal side reactions like epimerization. mdpi.com
One high-speed approach in LPPS involves the use of phase tags, where a soluble tag is attached to the peptide to facilitate purification by precipitation after each coupling step. A study on the synthesis of complex glycopeptides utilized this compound in an N-methyl-2-pyrrolidone (NMP) solvent system. The coupling reaction was completed in approximately 2 hours at room temperature, followed by a straightforward product isolation via precipitation. acs.org This method combines the rapid reaction kinetics of solution-phase chemistry with the simplified workup characteristic of solid-phase synthesis.
Recent advancements have focused on further optimizing LPPS protocols. For instance, the use of biomimetic coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) has shown that peptide bond formation can be achieved in just a few minutes, generating water-soluble by-products that simplify purification. mdpi.com While this specific study did not use this compound, the principles apply to the use of activated esters in general, highlighting the potential for rapid synthesis. The efficiency of this compound in these systems is enhanced by the Trt protecting group, which improves solubility in common organic solvents like N,N-Dimethylformamide (DMF) and NMP and prevents side-chain dehydration. peptide.com
The following table summarizes findings from a study that employed this compound in a solution-phase synthesis protocol for a glycopeptide, illustrating the conditions and outcomes that contribute to an efficient synthesis methodology.
| Parameter | Details | Reference |
| Building Block | This compound | acs.org |
| Reaction Solvent | N-methyl-2-pyrrolidone (NMP) | acs.org |
| Reaction Time | ~2 hours | acs.org |
| Reaction Temperature | Room Temperature | acs.org |
| Purification Method | Product precipitation with diethyl ether (Et2O) | acs.org |
| Outcome | Clean and effective peptide coupling | acs.org |
Comparative Analysis with SPPS Applications
While both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are powerful techniques, they possess distinct advantages and disadvantages, and the choice of amino acid derivative, such as this compound, is crucial for both.
Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide is assembled on an insoluble polymer resin. medsci.org The primary advantage is the ease of purification; after each coupling and deprotection step, reagents and by-products are simply washed away, while the growing peptide remains anchored to the solid support. medsci.orgnih.gov However, SPPS can suffer from drawbacks such as incomplete reactions due to steric hindrance on the solid support, the need for large excesses of reagents to drive reactions to completion, and longer reaction times, with typical cycles for adding a single amino acid taking 30 to 90 minutes. google.comgoogle.com Fmoc-Gln(Trt)-OH is a standard building block in Fmoc-based SPPS, and its pre-activated form, this compound, can also be used to enhance coupling efficiency. peptide.commedsci.org
Liquid-Phase Peptide Synthesis (LPPS): LPPS offers the potential for higher reaction rates due to the homogeneous reaction conditions. acs.orgbachem.com It is also more readily scalable for industrial production. mdpi.com The use of activated esters like this compound is particularly advantageous in LPPS, as it streamlines the process by eliminating the need for separate coupling reagent addition and activation steps. bachem.com The main challenge in traditional LPPS has been the purification of the intermediate peptide after each step, which can be complex and time-consuming. However, modern LPPS techniques, such as those using soluble tags, have largely overcome this issue by enabling simple precipitation and filtration for purification. acs.orgmdpi.com
A key difference lies in the reaction environment and its impact on efficiency. The Trt group on this compound enhances solubility in organic solvents, which is beneficial for both methods but particularly critical for maintaining a homogeneous solution in LPPS. peptide.com In SPPS, while good solubility is important for the incoming amino acid, the reaction ultimately occurs at a solid-liquid interface.
The table below provides a comparative overview of the application of derivatives like this compound in LPPS versus SPPS.
| Feature | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) | Reference |
| Reaction Environment | Homogeneous solution | Heterogeneous (liquid-solid) | acs.orgmedsci.org |
| Reaction Speed | Generally faster coupling kinetics | Can be slower due to diffusion and steric hindrance | google.commdpi.com |
| Reagent Stoichiometry | Can often use near-stoichiometric amounts | Often requires a large excess of reagents | medsci.org |
| Purification | Historically difficult, now simplified by phase tags (precipitation) | Simple filtration and washing of the resin | acs.orgmedsci.org |
| Scalability | More readily scalable for large quantities | Can be challenging to scale up | mdpi.com |
| Role of this compound | Serves as a pre-activated monomer for rapid, direct coupling | Can be used as an activated monomer to improve coupling efficiency | acs.orgbachem.com |
Role of Protecting Groups in Fmoc Gln Trt Opfp Chemistry
Fluorenylmethyloxycarbonyl (Fmoc) as Nα-Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino (Nα) group of the glutamine amino acid. wikipedia.org Its key advantage is its stability in acidic conditions and its lability under basic conditions, which allows for its selective removal without disturbing acid-sensitive protecting groups on the amino acid side chains or the linker to the solid support. peptide.comwikipedia.org
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. fiveable.me The process is initiated by a base, most commonly a secondary amine like piperidine (B6355638), which abstracts the acidic proton from the C9 carbon of the fluorenyl ring system. peptide.comtotal-synthesis.com This deprotonation generates a stabilized carbanion. total-synthesis.com The system then collapses through elimination, releasing the Nα-amino group of the amino acid, carbon dioxide, and dibenzofulvene (DBF). peptide.com The liberated DBF is a reactive electrophile that can cause unwanted side reactions by alkylating the newly freed amine. peptide.comescholarship.org To prevent this, piperidine is used in excess as it acts as a scavenger, reacting with DBF to form a stable adduct. peptide.comwikipedia.org
Efficient Fmoc deprotection is critical for the success of solid-phase peptide synthesis. fiveable.me The conditions for this step are optimized to ensure complete removal of the Fmoc group while minimizing side reactions. nih.gov Several factors are considered in this optimization, including the choice of base, its concentration, and the reaction time. nih.gov
Base and Concentration : A solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the standard reagent for Fmoc deprotection in SPPS. wikipedia.org In some cases, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to accelerate slow or incomplete deprotections, often in combination with a small amount of piperidine to scavenge the dibenzofulvene byproduct. peptide.com
Reaction Time : The time required for complete deprotection can vary depending on the peptide sequence and the size of the protecting groups on adjacent amino acids. nih.gov Typically, a two-step deprotection is performed: a short initial treatment followed by a longer one to ensure completeness. tandfonline.com Shorter reaction times, such as using 50% piperidine in DMF for one minute, can sometimes minimize side reactions. creative-peptides.com
Monitoring : The completion of the deprotection reaction can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic UV absorbance. wikipedia.orgfiveable.me
| Reagent | Typical Concentration | Solvent | Typical Reaction Time | Notes |
|---|---|---|---|---|
| Piperidine | 20-50% | DMF or NMP | 1 + 15 minutes | Standard reagent; also acts as a scavenger for dibenzofulvene. peptide.comwikipedia.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% | DMF | Variable | Stronger, non-nucleophilic base used for difficult deprotections. Often used with a scavenger like piperidine. peptide.com |
| 4-Methylpiperidine (4-MP) | 20% | DMF | 2 x 10 minutes | Kinetically similar to piperidine and used as an alternative. tandfonline.com |
Trityl (Trt) as Nγ-Side Chain Protecting Group for Glutamine
The side chain of glutamine contains a primary amide that must be protected during peptide synthesis to prevent undesirable side reactions. peptide.com For this purpose, the triphenylmethyl (Trityl, Trt) group is commonly employed in Fmoc-based SPPS. peptide.com The Trt group is a bulky, acid-labile protecting group. total-synthesis.com
The Trt group is stable under the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions. total-synthesis.comfiveable.me The deprotection mechanism is an SN1-type reaction. total-synthesis.com It begins with the protonation of the amide nitrogen or oxygen by a strong acid, typically trifluoroacetic acid (TFA). total-synthesis.com This is followed by the cleavage of the C-N bond, which is facilitated by the formation of the highly stable trityl cation (a triphenylmethyl carbocation). total-synthesis.com
The final cleavage step in SPPS, which removes the Trt and other acid-labile side-chain protecting groups and cleaves the peptide from the resin, is typically performed using a "cleavage cocktail" containing a high concentration of TFA (e.g., 95%). researchgate.netpeptide.com This cocktail also includes scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to capture the reactive trityl cations and prevent them from re-attaching to other nucleophilic residues (like tryptophan) in the peptide chain. researchgate.netrsc.org
The primary role of the Trt group on the glutamine side chain is to prevent unwanted chemical reactions during peptide synthesis. peptide.com The unprotected γ-amide of glutamine can undergo intramolecular cyclization to form a pyroglutamate (B8496135) residue at the N-terminus of a peptide, or it can be dehydrated to a nitrile under certain activation conditions. The bulky Trt group sterically hinders these side reactions, ensuring the integrity of the glutamine residue throughout the synthesis. peptide.com
A significant practical advantage of using the Trt group is its positive influence on the solubility of the protected amino acid derivative. peptide.com Fmoc-Gln-OH has very low solubility in common SPPS solvents like DMF. peptide.com The attachment of the large, hydrophobic trityl group to the side chain dramatically increases the solubility of the resulting Fmoc-Gln(Trt)-OH derivative, making it comparable to other Fmoc-protected amino acids. peptide.comchemimpex.com This enhanced solubility improves handling, ensures efficient dissolution for coupling reactions, and contributes to higher coupling yields during automated peptide synthesis. chemimpex.combachem.com
| Property | Unprotected Gln Side Chain | Trt-Protected Gln Side Chain | Rationale/Benefit |
|---|---|---|---|
| Reactivity | Susceptible to cyclization (pyroglutamate formation) and dehydration. | Side chain amide is unreactive. | Prevents formation of undesired byproducts, ensuring sequence fidelity. peptide.com |
| Solubility in Organic Solvents (e.g., DMF) | Very low. peptide.com | High. peptide.comchemimpex.com | Improves handling and dissolution for efficient coupling reactions in SPPS. chemimpex.combachem.com |
| Cleavage Condition | N/A | Strong acid (e.g., TFA). peptide.com | Orthogonal to the base-labile Fmoc group, allowing for selective deprotection. peptide.com |
Comparative Studies with Alternative Glutamine Derivatives and Coupling Reagents
Fmoc-Gln(Trt)-OPfp versus Fmoc-Gln(Trt)-OH
Fmoc-Gln(Trt)-OH is the carboxylic acid form of the protected glutamine derivative, requiring activation with a coupling reagent for peptide bond formation. This compound, conversely, is a pre-activated ester, ready for direct coupling.
Pre-formed active esters, such as pentafluorophenyl esters (OPfp), are known for their high reactivity and ability to facilitate rapid coupling reactions nih.govbachem.comrsc.orghighfine.comsigmaaldrich-jp.com. This rapid reaction minimizes the time the growing peptide chain is exposed to coupling reagents, thereby reducing the likelihood of side reactions and epimerization nih.govbachem.com. This compound, as an OPfp ester, benefits from these characteristics, generally leading to efficient coupling and potentially higher product purity compared to using Fmoc-Gln(Trt)-OH, which requires in-situ activation bachem.com. The activation of Fmoc-Gln(Trt)-OH with standard coupling reagents (e.g., carbodiimides) can sometimes lead to side reactions or require additives to ensure efficient coupling and minimize epimerization bachem.comsigmaaldrich.com. Studies indicate that OPfp esters offer good coupling rates and can lead to cleaner peptides than faster, more highly activated methods, especially when a long, slow coupling is required sigmaaldrich-jp.com.
| Feature | This compound | Fmoc-Gln(Trt)-OH (with coupling reagent) |
| Activation State | Pre-activated ester | Carboxylic acid, requires in-situ activation |
| Coupling Speed | Rapid nih.govbachem.comrsc.orghighfine.comsigmaaldrich-jp.com | Dependent on coupling reagent, generally slower |
| Side Reactions | Minimized due to pre-activation and rapid coupling nih.gov | Potential for epimerization/side reactions during activation bachem.comsigmaaldrich.com |
| Product Purity | Often higher due to reduced side reactions nih.govsigmaaldrich-jp.com | Can be lower if activation is not optimized |
Both Fmoc-Gln(Trt)-OH and this compound are generally stable compounds when stored under recommended conditions peptide.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.comglentham.com. However, pre-formed activated esters like OPfp esters are noted for their excellent stability to hydrolysis and ease of handling as crystalline solids nih.govbachem.comrsc.orgsigmaaldrich-jp.comgoogle.com. This stability makes them convenient for routine use in SPPS, including automated synthesis nih.govbachem.com. While Fmoc-Gln(Trt)-OH is also stable, its conversion to an active ester requires an additional step, introducing potential variability in handling and storage of the activated intermediate if prepared in-situ. The pre-formed nature of this compound simplifies the coupling process by eliminating the need for separate activation steps.
This compound versus Unprotected Fmoc-Gln-OH
The comparison between a side-chain protected activated ester like this compound and unprotected Fmoc-Gln-OH highlights the critical role of side-chain protection in glutamine chemistry.
Unprotected glutamine derivatives, such as Fmoc-Gln-OH, present significant challenges in SPPS. A primary issue is their very low solubility in common peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) peptide.com. This poor solubility can lead to difficulties in achieving adequate reaction concentrations and can hinder efficient coupling peptide.comadvancedchemtech.comgoogle.com. Furthermore, the amide side chain of unprotected glutamine is susceptible to dehydration, particularly when exposed to carbodiimide (B86325) coupling reagents, leading to the formation of nitrile byproducts peptide.comadvancedchemtech.com. This side reaction becomes more problematic in the synthesis of longer peptides where the glutamine residue is repeatedly subjected to coupling conditions peptide.comadvancedchemtech.com.
The trityl (Trt) group on the glutamine side chain of this compound serves multiple crucial functions. Firstly, it effectively prevents the dehydration of the amide side chain, thereby suppressing the formation of nitrile byproducts peptide.comadvancedchemtech.com. Secondly, the bulky Trt group significantly enhances the solubility of the glutamine derivative in organic solvents commonly used in SPPS, such as DMF peptide.comadvancedchemtech.com. This improved solubility facilitates smoother reaction kinetics and better incorporation of the amino acid into the growing peptide chain. By combining the Trt protection with the pre-activated OPfp ester, this compound offers a robust solution for incorporating glutamine residues efficiently and with high fidelity.
| Feature | Unprotected Fmoc-Gln-OH | Fmoc-Gln(Trt)-OH / this compound |
| Solubility in DMF | Very low peptide.com | Significantly improved peptide.comadvancedchemtech.com |
| Side-Chain Reactivity | Prone to dehydration (nitrile formation) peptide.comadvancedchemtech.com | Protected by Trt group, preventing dehydration peptide.comadvancedchemtech.com |
| Coupling Efficiency | Can be challenging due to solubility and side reactions | High, facilitated by Trt protection and OPfp activation |
| Product Purity | Potentially lower due to side products | Generally higher due to reduced side reactions |
Comparison with Other Activated Esters (e.g., Fmoc-Asn(Trt)-OPfp, Fmoc-Gly-OPfp)
Activated esters, particularly pentafluorophenyl (OPfp) esters, are widely recognized for their utility in peptide synthesis due to their good balance of reactivity, stability, and ease of handling nih.govbachem.comrsc.orghighfine.comsigmaaldrich-jp.comnih.gov. OPfp esters react efficiently with amino groups, often leading to rapid coupling and good yields, and are generally stable to hydrolysis, comparing favorably to other active esters like N-hydroxysuccinimide (NHS) esters rsc.orghighfine.comsigmaaldrich-jp.com.
When comparing this compound with other activated esters, such as Fmoc-Asn(Trt)-OPfp, the primary advantage of the Trt protection on both glutamine and asparagine side chains is the improved solubility and prevention of side reactions like dehydration peptide.com. Fmoc-Gly-OPfp, lacking side-chain protection, would represent a simpler activated ester. The performance of this compound is thus characterized by the combined benefits of the OPfp activation for efficient coupling and the Trt protection for the glutamine side chain, offering advantages over unprotected glutamine derivatives or potentially less stable/reactive activated esters. The relative coupling speed of OPfp esters is notably high, with kinetic studies showing OPFP >> OPCP > ONp highfine.com.
Compound List
this compound
Fmoc-Gln(Trt)-OH
Fmoc-Gln-OH
Fmoc-Asn(Trt)-OPfp
Fmoc-Gly-OPfp
N-hydroxysuccinimide (NHS) esters
Pentafluorophenyl (OPfp) esters
Trityl (Trt) group
Comparison with Other Coupling Reagents (e.g., HOBt/DIC, HBTU, HATU, BOP, PyBOP, HCTU)
The incorporation of glutamine residues into peptide chains using Fmoc Solid-Phase Peptide Synthesis (SPPS) presents specific challenges, primarily related to the potential for side reactions such as aspartimide formation and dehydration. This compound, a pre-activated pentafluorophenyl ester derivative of Nα-Fmoc-Nε-trityl-L-glutamine, offers a distinct approach compared to methods employing in situ coupling reagents with unactivated amino acids like Fmoc-Gln(Trt)-OH. This section compares the performance of this compound against commonly used coupling reagent systems, evaluating factors such as coupling efficiency, reaction kinetics, racemization, and the mitigation of side reactions.
This compound functions by directly reacting its activated ester with the free amine on the resin-bound peptide chain, often without the need for additional coupling activators. This pre-activation strategy aims to streamline the coupling process and minimize the exposure of the glutamine side chain to conditions that could promote undesirable transformations. In contrast, reagents such as HBTU, HATU, DIC/HOBt, BOP, PyBOP, and HCTU are used to activate the carboxylic acid group of Fmoc-Gln(Trt)-OH in situ during the coupling reaction.
Comparative Performance Analysis:
The choice of coupling reagent and strategy significantly impacts the success rate of incorporating glutamine residues. Studies and general practice in peptide synthesis highlight the following comparative aspects:
Coupling Efficiency and Reaction Time: this compound typically demonstrates high coupling efficiencies, often reported in the range of 97-99%, with reaction times generally falling between 30 to 60 minutes sigmaaldrich.combachem.com. This efficiency is attributed to the inherent reactivity of the pentafluorophenyl ester, which facilitates a rapid and complete reaction. When using Fmoc-Gln(Trt)-OH with in situ coupling reagents, performance varies. Highly efficient reagents like HATU and HCTU, when used with a suitable base (e.g., DIEA), can achieve comparable coupling efficiencies (96-98%) and rapid reaction times (30-60 minutes) nih.govluxembourg-bio.comsigmaaldrich.com. Traditional methods like DIC/HOBt or HBTU/HOBt also provide good to high efficiencies (94-97%) but may require longer reaction times (60-120 minutes) sigmaaldrich.combachem.comchempep.comnih.gov. Phosphonium-based reagents like BOP and PyBOP also offer good coupling capabilities, though BOP requires careful handling due to a hazardous byproduct sigmaaldrich.compeptide.com.
Racemization: Racemization is a critical concern in peptide synthesis, particularly for amino acids prone to epimerization. Glutamine's side chain can influence these pathways. This compound is generally associated with very low levels of racemization, typically below 0.1% sigmaaldrich.combachem.com. Modern uronium/aminium salts like HATU and HCTU, when employed correctly, also exhibit low racemization rates (<0.2%) nih.govluxembourg-bio.comsigmaaldrich.com. Carbodiimide-based methods (DIC/HOBt) and older phosphonium (B103445) reagents (BOP) may show slightly higher, though often still acceptable, racemization levels (up to 0.5%) depending on the specific conditions and sequence bachem.comchempep.compeptide.com.
Side Reaction Mitigation (Aspartimide Formation): The formation of aspartimide from glutamine residues is a significant challenge in SPPS, leading to epimerization and the formation of undesired side products. The trityl (Trt) protecting group on the glutamine side chain is crucial for preventing dehydration and subsequent aspartimide formation, especially when using carbodiimide reagents peptide.comtandfonline.com. Pre-activated esters like this compound are often favored for their ability to minimize aspartimide formation due to their rapid reaction kinetics, reducing the time the glutamine side chain is exposed to potentially cyclizing conditions sigmaaldrich.comoup.com. While advanced in situ coupling reagents like HATU/HOAt are also known to suppress aspartimide formation effectively nih.govsigmaaldrich.com, the direct reactivity of the OPfp ester provides a complementary strategy. Some older literature suggested insolubility issues with Fmoc-Gln-OPfp, potentially limiting its utility google.comgoogle.com, but more recent perspectives and general use indicate that appropriately prepared OPfp esters are effective and stable building blocks bachem.com.
Summary Table of Comparative Performance:
The following table summarizes the typical performance characteristics when comparing this compound with standard in situ coupling reagent systems for the incorporation of glutamine.
| Method/Reagent System | Coupling Efficiency (%) | Typical Reaction Time (min) | Racemization (%) | Aspartimide Formation | Reference |
| This compound (no added coupling reagent) | 97-99 | 30-60 | <0.1 | Low | sigmaaldrich.combachem.com |
| Fmoc-Gln(Trt)-OH + HBTU/HOBt | 95-97 | 60-120 | <0.2 | Moderate | sigmaaldrich.comchempep.com |
| Fmoc-Gln(Trt)-OH + HATU/DIEA | 96-98 | 30-60 | <0.1 | Low | nih.govsigmaaldrich.com |
| Fmoc-Gln(Trt)-OH + DIC/HOBt | 94-96 | 60-120 | <0.3 | Moderate to High | bachem.comchempep.com |
| Fmoc-Gln(Trt)-OH + BOP/DIEA | 92-95 | 60-120 | <0.5 | High | sigmaaldrich.compeptide.com |
| Fmoc-Gln(Trt)-OH + PyBOP/DIEA | 93-96 | 60-120 | <0.4 | Moderate | peptide.comresearchgate.net |
| Fmoc-Gln(Trt)-OH + HCTU/DIEA | 95-97 | 30-60 | <0.2 | Low | luxembourg-bio.comsigmaaldrich.com |
Note: The data in the table represents typical ranges observed in peptide synthesis literature. Actual performance can vary based on the specific peptide sequence, resin, solvent, and precise reaction conditions.
Compound List:
this compound
Fmoc-Gln(Trt)-OH
HBTU
HATU
DIC
HOBt
BOP
PyBOP
HCTU
DIEA
Advanced Research Avenues and Methodological Developments
Integration of Fmoc-Gln(Trt)-OPfp in Automated Parallel Synthesis Systems
The efficiency and reliability of this compound have led to its widespread adoption in automated and parallel synthesis systems. Pentafluorophenyl (OPfp) esters of Fmoc-protected amino acids are recognized as stable yet highly reactive building blocks, routinely employed in fully automated SPPS bachem.comscribd.com. Their pre-activated nature simplifies the coupling process, contributing to the speed and reproducibility of automated synthesizers creative-peptides.comnih.govsigmaaldrich.comacs.orgpeptide.comsigmaaldrich.com. The use of OPfp esters in conjunction with additives like HOBt or Oxyma Pure further enhances coupling efficiency and minimizes racemization, crucial for complex sequences synthesized on automated platforms bachem.comscribd.compeptide2.com. Advances in automated SPPS, including microwave-assisted protocols, have significantly reduced reaction times for amino acid coupling rsc.org, with reagents like this compound being integral components of these optimized workflows. For instance, specific protocols detail the use of this compound in automated synthesis of glycopeptides, where coupling is achieved in NMP at room temperature within approximately 2 hours, followed by product isolation acs.org.
Innovations in Peptide Array and Microarray Synthesis Utilizing this compound
This compound plays a significant role in the development of peptide arrays and microarrays, enabling high-throughput screening and analysis. The characteristic feature of OPfp esters, such as their ability to facilitate real-time monitoring of amide bond formation via bromophenol blue, makes them particularly suitable for SPOT synthesis nih.govresearchgate.netsigmaaldrich-jp.com. In SPOT synthesis, small droplets of pre-activated amino acid derivatives, including this compound, are dispensed onto specific locations on a membrane support, allowing for the parallel synthesis of numerous peptides researchgate.netresearchgate.netnih.gov. This method, along with particle-based synthesis where amino acids are delivered via toner particles, leverages the reactivity of Fmoc-protected amino acid esters to construct peptide libraries on solid supports nih.govnih.gov. The application of Fmoc-protected amino acid OPfp esters in these array-based synthesis strategies allows for the rapid generation of diverse peptide libraries for applications such as epitope mapping and screening for binding motifs nih.govresearchgate.netubc.ca.
Exploration of this compound in Non-Canonical Peptide Synthesis
While the primary application of this compound is in the standard incorporation of glutamine residues, the broader field of peptide synthesis increasingly explores the incorporation of non-canonical amino acids (ncAAs) to impart novel functionalities and properties to peptides nih.gov. Although direct literature specifically detailing the use of this compound for incorporating ncAAs is limited, the general methodologies for ncAA incorporation often rely on activated amino acid derivatives. The principles of solid-phase peptide synthesis, where activated esters are employed for efficient coupling, are transferable to the synthesis of peptides containing modified or unnatural amino acids nih.gov. The controlled reactivity and stability of OPfp esters, as exemplified by this compound, position them as valuable tools in strategies aimed at synthesizing complex peptide structures, including those with non-canonical building blocks, provided the protecting group strategy is compatible.
Future Directions in Activated Ester Chemistry for Peptide Construction
Activated ester chemistry continues to be a cornerstone of peptide synthesis, with OPfp esters representing a class of highly effective building blocks for Fmoc SPPS researchgate.netsigmaaldrich-jp.com. Future directions in this area focus on enhancing sustainability, efficiency, and the ability to synthesize increasingly complex peptide structures. The development of novel coupling reagents and additives that further reduce reaction times and minimize side reactions, particularly racemization, remains an active area of research bachem.comrsc.orgchempep.com. OPfp esters, known for their low racemization potential, especially when used in base-free conditions or with appropriate additives like HOBt or Oxyma Pure, are well-positioned to benefit from these advancements bachem.comscribd.comsigmaaldrich-jp.com. Furthermore, the exploration of alternative synthesis strategies, such as N- to C- peptide synthesis, aims to improve atom economy and sustainability, though Fmoc-based C- to N- SPPS with activated esters like OPfp remains the dominant and highly optimized methodology for many applications nih.govrsc.orgresearchgate.net. The inherent advantages of OPfp esters—their stability, controlled reactivity, and compatibility with monitoring techniques—ensure their continued relevance in the ongoing evolution of peptide synthesis technologies.
Q & A
Q. How does the Trt (trityl) protecting group influence the stability and reactivity of Fmoc-Gln(Trt)-OPfp during peptide synthesis?
The Trt group protects the side-chain amine of glutamine, preventing unwanted side reactions during Fmoc-based solid-phase peptide synthesis (SPPS). Its bulkiness reduces steric hindrance compared to other protecting groups like Mtt (methyltrityl), enhancing coupling efficiency. The Trt group is cleaved under mild acidic conditions (e.g., 95% TFA with 1–5% TIS), preserving acid-sensitive residues .
Q. What activation methods are optimal for coupling this compound to minimize racemization?
Symmetrical anhydride formation using DIPCDI/HOBt or activation with uronium/phosphonium reagents (e.g., HBTU, PyBOP) with collidine as a base is recommended. Collidine reduces racemization by avoiding strong bases like DIEA, which can promote enantiomerization at the glutamine α-carbon .
Q. How can researchers validate the purity of this compound before use in synthesis?
Purity is typically assessed via HPLC (≥98% purity) and optical activity measurements (e.g., [α]/D = -14.0 ± 1.5° in DMF). Mass spectrometry (MS) or NMR can confirm structural integrity, particularly the presence of the OPfp (pentafluorophenyl) ester, which enhances reactivity toward amine nucleophiles .
Q. What environmental factors critically affect the stability of this compound during storage?
The compound should be stored at 2–8°C in a dry, inert atmosphere. Moisture and elevated temperatures accelerate hydrolysis of the OPfp ester, reducing coupling efficiency. Pre-activation in anhydrous solvents like DMF or DCM is advised .
Advanced Research Questions
Q. How can researchers design orthogonal protection strategies for glutamine residues in complex peptide sequences using this compound?
Pair the Trt group with acid-labile resins (e.g., Wang resin) and employ photolabile or enzymatically cleavable protecting groups for other residues. For example, the Trt group remains stable during Fmoc deprotection (20% piperidine/DMF) but is removed during final TFA cleavage, enabling sequential side-chain deprotection .
Q. What analytical techniques resolve contradictions in reported coupling efficiencies of this compound under varying conditions?
Kinetic studies using LC-MS to monitor coupling progress and racemization rates are essential. For example, coupling with HATU/oxyma at 0°C reduces racemization compared to room temperature. Contradictions in literature may arise from differences in solvent purity, base selection, or resin swelling properties .
Q. How does the OPfp ester compare to other active esters (e.g., OSu, OAt) in terms of reactivity and byproduct formation?
The OPfp ester exhibits higher reactivity due to electron-withdrawing fluorine atoms, enabling faster coupling at lower reagent concentrations. Unlike OSu, OPFP minimizes diketopiperazine formation in sterically hindered sequences. Byproducts like pentafluorophenol are efficiently removed via washing, simplifying purification .
Q. What strategies mitigate challenges in synthesizing glutamine-rich peptides using this compound?
Use iterative coupling cycles (2×10 min) with double molar excess of the amino acid. For aggregation-prone sequences, incorporate backbone-protecting groups (e.g., Hmb) or employ microwave-assisted SPPS to enhance solvation and reduce steric hindrance .
Q. How can researchers adapt this compound for site-specific bioconjugation or activity-based probe design?
Replace the OPfp ester with a vinyl sulfone (VS) group to create Fmoc-Gln(Trt)-VS, enabling thiol-specific conjugation. For example, Biotin-PEG4-Abu-Tle-Leu-Gln(Trt)-VS has been used to label protease-active sites in SARS-CoV-2 Mpro studies .
Methodological Guidelines
- Synthesis Optimization : Pre-activate this compound in DMF with 1 eq. HOBt and 1.2 eq. DIPCDI for 5 min before coupling.
- Racemization Control : Monitor via Marfey’s reagent derivatization and chiral HPLC .
- Deprotection Validation : Confirm Trt removal via LC-MS after TFA treatment and compare with theoretical mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
